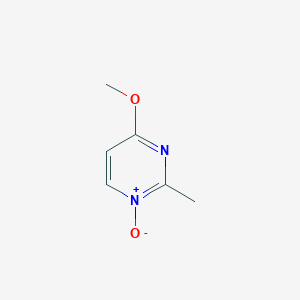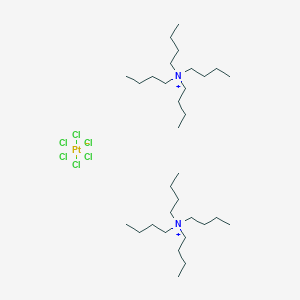
Hexachloroplatinate(IV) de tétrabutylammonium
Vue d'ensemble
Description
Tetrabutylammonium hexachloroplatinate(IV) is a chemical compound with the formula { [CH3(CH2)3]4N}2PtCl6. It is a platinum-based compound where the platinum is in the +4 oxidation state. This compound is often used in various chemical reactions and research applications due to its unique properties.
Applications De Recherche Scientifique
Tetrabutylammonium hexachloroplatinate(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer therapy and other medical applications.
Industry: Used in the production of platinum-based materials and as a precursor for other platinum compounds.
Mécanisme D'action
Target of Action
Tetrabutylammonium hexachloroplatinate(IV) is primarily used as a catalyst in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the transformation of reactants into products.
Mode of Action
The compound’s mode of action is based on its ability to activate certain reactants, thereby facilitating their transformation. For instance, it has been observed to induce the activation of the tetrabutylammonium cation .
Biochemical Pathways
The specific biochemical pathways affected by Tetrabutylammonium hexachloroplatinate(IV) depend on the nature of the reaction it catalyzes. In the case of the photochemically induced activation of the tetrabutylammonium cation, the compound leads to the formation of a dinuclear, butadiene-bridged complex .
Result of Action
The result of Tetrabutylammonium hexachloroplatinate(IV)'s action is the facilitation of chemical reactions. For example, it can lead to the formation of a dinuclear, butadiene-bridged complex when used in the photolysis of acetone solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabutylammonium hexachloroplatinate(IV) can be synthesized by reacting hexachloroplatinic acid with tetrabutylammonium chloride in an aqueous solution. The reaction typically proceeds as follows:
H2PtCl6+2(C4H9)4NCl→(C4H9)4N2PtCl6+2HCl
The reaction mixture is then filtered, and the product is isolated by evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of tetrabutylammonium hexachloroplatinate(IV) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylammonium hexachloroplatinate(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The chloride ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, and thiols.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Platinum complexes with different ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium hexachloroplatinate(IV)
- Potassium hexachloroplatinate(IV)
- Sodium hexachloroplatinate(IV)
Uniqueness
Tetrabutylammonium hexachloroplatinate(IV) is unique due to the presence of the tetrabutylammonium cation, which can influence the solubility, stability, and reactivity of the compound. This makes it particularly useful in certain chemical reactions and applications where other hexachloroplatinate compounds may not be as effective.
Propriétés
IUPAC Name |
hexachloroplatinum(2-);tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.6ClH.Pt/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;/h2*5-16H2,1-4H3;6*1H;/q2*+1;;;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHOYKZPYIRFFY-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72Cl6N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456814 | |
| Record name | Tetrabutylammonium hexachloroplatinate(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18129-78-7 | |
| Record name | Tetrabutylammonium hexachloroplatinate(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium hexachloro-platinate(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



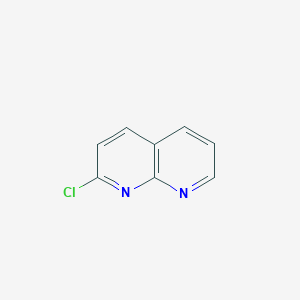
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
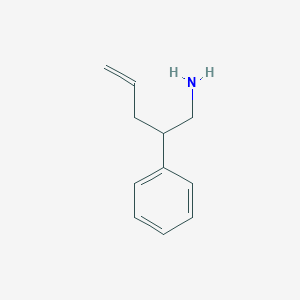
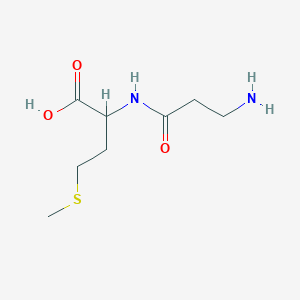
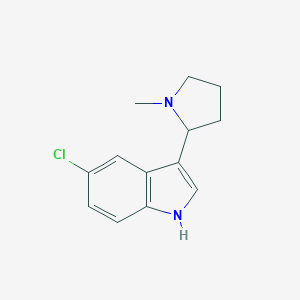

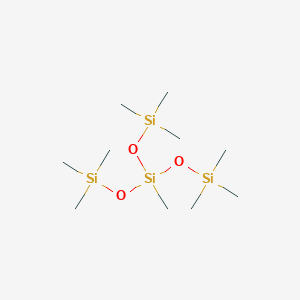
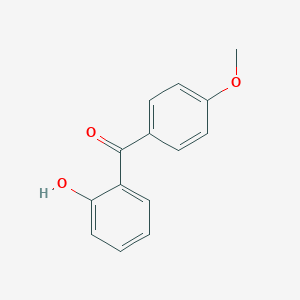
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
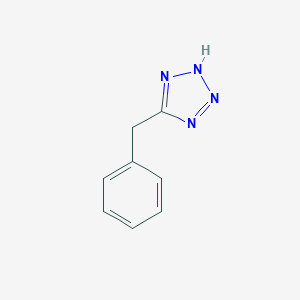
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
![3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)octanoic acid](/img/structure/B101990.png)
